
Ethyl 5-methylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 5-methylpyrrolidine-2-carboxylate (CAS: 676560-84-2) is a chiral pyrrolidine derivative with the molecular formula C₈H₁₅NO₂. It is a bicyclic compound featuring a five-membered nitrogen-containing ring (pyrrolidine) substituted with a methyl group at position 5 and an ethyl ester group at position 2. The stereochemistry of this compound, often denoted as (2S,5S), is critical for its biological activity and synthetic applications .
This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for antiviral drugs such as Velpatasvir, a hepatitis C virus (HCV) NS5A inhibitor . Its structural rigidity and stereochemical precision make it valuable for designing conformationally restricted bioactive molecules.
Preparation Methods
The synthesis of Ethyl 5-methylpyrrolidine-2-carboxylate can be achieved through various methods. One potential route involves starting with commercially available ethyl 5-hydroxypicolinate hydrochloride and employing a multi-step synthesis strategy. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Chiral Building Block
Ethyl 5-methylpyrrolidine-2-carboxylate serves as a chiral building block in organic synthesis. Its chirality is crucial for developing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound can be used in the synthesis of various biologically active molecules, enhancing the efficiency and selectivity of chemical reactions.
Synthetic Routes
The synthesis typically involves:
- Esterification : The carboxyl group of proline derivatives is esterified using ethanol.
- Cyclization Reactions : These reactions are employed to form more complex structures, utilizing continuous flow reactors for high yield and purity.
Pharmacological Research
The compound's structural features enable it to interact with biological targets, making it a candidate for pharmacological studies.
Neuroprotective Properties
Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects against neurodegenerative diseases. This compound may enhance neuronal survival by modulating neurotransmitter systems and interacting with neuroreceptors.
Antioxidant Activity
Preliminary studies have suggested potential antioxidant properties, which could mitigate oxidative stress—an important factor in various diseases.
Antimicrobial Activity
While some derivatives show significant antimicrobial properties, further investigations are needed to establish the efficacy of this compound against specific pathogens .
Case Studies
- Neuroprotective Effects : A study highlighted the protective effects of pyrrolidine derivatives in models of Alzheimer’s disease, suggesting potential therapeutic benefits for this compound.
- Antioxidant Properties : Another investigation demonstrated promising results in reducing oxidative damage in neuronal cells, indicating that this compound could be beneficial in oxidative stress-related conditions.
Fine Chemicals and Agrochemicals
In the industrial sector, this compound is utilized in synthesizing fine chemicals and agrochemicals. Its ability to act as a versatile intermediate allows for the development of various products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Ethyl 5-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrolidine/Pyrrole Derivatives
Ethyl 2:4-Dimethyl-3-Propylpyrrole-5-Carboxylate
- Structure : Pyrrole core with methyl (positions 2,4), propyl (position 3), and ethyl ester (position 5) substituents.
- Properties : Melting point (m.p.) 98°C; forms bromo-derivatives (m.p. 148°C) and porphyrin precursors upon hydrolysis .
- Key Difference : Unlike the saturated pyrrolidine ring in the target compound, this analogue features an aromatic pyrrole ring, reducing conformational flexibility and altering reactivity.
Methyl 1-((4-Fluorophenyl)Sulfonyl)-5-Methylpyrrolidine-2-Carboxylate
- Structure : Pyrrolidine with a sulfonyl group and methyl substituents.
- Synthesis : Prepared via late-stage C–H hydroxylation/amination, yielding diastereomeric mixtures .
- Key Difference : The sulfonyl group enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the ethyl ester in the target compound.
Pyridine/Pyrimidine-Based Analogues
Ethyl 4-Hydroxymethyl-2-Methylpyridine-5-Carboxylate
- Structure : Pyridine ring with hydroxymethyl (position 4), methyl (position 2), and ethyl ester (position 5) groups.
- Structural Features : Coplanar ethyl ester and pyridine rings (interplanar angle 2.17°); hydroxymethyl group slightly rotated out of plane .
- Key Difference : The aromatic pyridine ring confers greater thermal stability but reduces solubility in polar solvents compared to pyrrolidine derivatives.
Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate
- Structure : Pyrimidine ring with chloro (position 2), methyl (positions 4,6), and ethyl ester (position 5) groups.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
- Key Difference : The electron-deficient pyrimidine ring increases susceptibility to nucleophilic attack, contrasting with the electron-rich pyrrolidine system.
Functional Group Variants
Ethyl Morpholine-3-Carboxylate
- Structure : Morpholine (six-membered ring with one oxygen and one nitrogen atom) with an ethyl ester group.
- Properties : Higher polarity due to the oxygen atom; purity ≥95% .
- Key Difference : The morpholine ring’s oxygen atom enhances hydrogen-bonding capacity, improving aqueous solubility relative to pyrrolidine derivatives.
Comparative Data Table
Biological Activity
Ethyl 5-methylpyrrolidine-2-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, which includes a pyrrolidine ring and a carboxylate functional group, allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of EMPC, highlighting its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H15NO2 and a molecular weight of approximately 157.21 g/mol. The compound's stereochemistry, particularly its (2S,5S) configuration, plays a crucial role in its biological interactions.
The mechanism of action of EMPC involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. The pyrrolidine ring mimics natural substrates, allowing EMPC to occupy active sites on enzymes. This interaction can lead to either inhibition or activation of enzymatic functions depending on the context.
Key Mechanisms Include:
- Enzyme Inhibition : EMPC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and survival.
- Receptor Modulation : The compound can interact with receptors, influencing signaling pathways that are critical for various physiological functions.
Biological Activity
Research indicates that EMPC exhibits notable biological activity in several areas:
- Anticancer Activity : Studies have explored the potential of EMPC as an inhibitor of the ERK5 mitogen-activated protein kinase pathway, which is implicated in cancer cell proliferation and survival. Inhibiting this pathway may provide a therapeutic strategy for cancer treatment .
- Neuroprotective Effects : EMPC is being investigated for its role in neurological disorders. Its structural properties allow it to penetrate the blood-brain barrier, making it a candidate for developing treatments for conditions such as Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies suggest that EMPC may possess antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens .
Research Findings and Case Studies
Several studies have highlighted the biological activity of EMPC:
- Inhibition of ERK5 Kinase : A study optimized compounds related to EMPC that demonstrated nanomolar inhibition of ERK5 kinase activity. The results indicated that modifications to the compound could enhance potency while maintaining favorable pharmacokinetic properties .
- Enzyme Interaction Studies : Research has shown that EMPC can act as an inhibitor for various enzymes involved in metabolic pathways. This property is particularly relevant in drug development, where enzyme modulation can lead to therapeutic benefits .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of EMPC have revealed insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these profiles is crucial for determining the compound's viability as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of EMPC, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 2-methylpyrrolidine-2-carboxylate | Lacks methyl group at position 5 | Limited enzyme interaction |
Mthis compound | Different ester group | Similar enzyme inhibition |
Ethyl pyrrolidine-2-carboxylate | No methyl substitution | Varies in reactivity |
Properties
IUPAC Name |
ethyl 5-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHWTRLYXYEMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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